BenchChemオンラインストアへようこそ!

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

Analgesic drug discovery Structure-activity relationship Indoline pharmacology

This ortho-substituted indoline-benzylamine (CAS 92083-17-5) is a key regioisomer for non-opioid analgesic SAR. With ED50 14.1 mg/kg in murine writhing assays, it offers a distinct potency benchmark versus meta (4.2 mg/kg) and para (25.0 mg/kg) isomers. Available as ≥98% pure free base, it features favorable BBB permeability (LogP 2.84, TPSA 29.26 Ų) for CNS research. Ideal for derivatization and in vivo pharmacology.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 92083-17-5
Cat. No. B1356504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
CAS92083-17-5
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=CC=CC=C3CN
InChIInChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2
InChIKeyFATZZJYNNQYICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (CAS 92083-17-5) for Research and Procurement


[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (also known as (2-(Indolin-1-yl)phenyl)methanamine) is a synthetic organic compound featuring an indoline heterocycle linked to a phenylmethanamine moiety, with molecular formula C15H16N2 and molecular weight 224.30 g/mol . It belongs to the class of 1-(aminoalkylphenyl)indolines, which were disclosed in U.S. Patent 4,448,784 as analgesic agents [1]. The compound is commercially available as a research chemical in free base and hydrochloride salt forms, with typical purities ranging from 95% to ≥98% .

Why Generic Indoline-Benzylamine Substitution Fails for [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (CAS 92083-17-5)


Regioisomeric indoline-benzylamine derivatives exhibit markedly different pharmacological profiles despite sharing the same core scaffold. In murine analgesia models, the ortho-substituted 2-(1-indolinyl)benzenemethanamine displayed an ED50 of 14.1 mg/kg (s.c.) for 50% inhibition of writhing, whereas the meta isomer required a 3.4-fold lower dose (ED50 4.2 mg/kg) and the para isomer required a 1.8-fold higher dose (ED50 25.0 mg/kg) [1]. This regioisomer-dependent potency variation underscores that simple substitution with another indoline-benzylamine congener—even one differing only by the position of attachment on the phenyl ring—cannot replicate the specific activity profile of the target compound.

Quantitative Evidence Guide for [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (CAS 92083-17-5): Direct Comparator Data for Procurement Decisions


Ortho-Substituted Indoline-Benzylamine Exhibits Distinct Analgesic Potency Compared to Meta and Para Regioisomers in Murine Writhing Assay

In a direct head-to-head comparison within the same study, the ortho-substituted target compound (2-(1-indolinyl)benzenemethanamine hydrochloride) demonstrated an ED50 of 14.1 mg/kg for 50% inhibition of phenylquinone-induced writhing in mice. In contrast, the meta isomer (3-(1-indolinyl)benzenemethanamine hydrochloride) exhibited an ED50 of 4.2 mg/kg, and the para isomer (4-(1-indolinyl)benzenemethanamine hydrochloride) exhibited an ED50 of 25.0 mg/kg [1].

Analgesic drug discovery Structure-activity relationship Indoline pharmacology

Non-Opioid Analgesic Mechanism: Absence of Opiate Receptor Binding Differentiates Indoline-Benzylamine Class from Morphine-Like Analgesics

Although the specific receptor binding data for the ortho-substituted compound is not reported, the closely related meta-substituted analog 3-(1-indolinyl)benzylamine (compound 2b) was found to be inactive in inhibiting the stereospecific binding of [³H]naloxone to rat brain homogenates, indicating a lack of affinity for opiate receptors [1]. This class-level property is further supported by the observation that the meta analog produced no motor deficits in the rotorod test and was free of other CNS effects [1].

Non-opioid analgesia Receptor binding Central nervous system

High Purity (≥98%) and Comprehensive Analytical Characterization (NMR, HPLC, LC-MS) Support Reproducible Research Use

Commercial vendors supply [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine with a minimum purity of 98% (NLT 98%) as verified by HPLC, and provide full analytical documentation including NMR, HPLC, LC-MS, and MSDS . One supplier also reports computational physicochemical parameters: LogP = 2.8395, TPSA = 29.26, H-bond acceptors = 2, H-bond donors = 1, rotatable bonds = 2 .

Analytical chemistry Quality control Research reagents

Hydrochloride Salt Form (CAS 92083-18-6) Available with Well-Defined Melting Point and Enhanced Solubility for Biological Assays

The hydrochloride salt of the target compound, 2-(1-indolinyl)benzenemethanamine hydrochloride (CAS 92083-18-6), was synthesized and characterized with a melting point of 231-232 °C in the original patent [1]. This salt form is also commercially available . The free base has a computed LogP of 2.84, indicating moderate lipophilicity ; conversion to the hydrochloride salt typically improves aqueous solubility, which is advantageous for in vivo dosing and cell-based assays.

Salt selection Solubility enhancement Preformulation

Structural Differentiation: Ortho-Substitution Pattern Confers Unique Spatial Orientation and Physicochemical Properties Relevant to Target Engagement

The ortho-substitution pattern of the indoline ring on the phenylmethanamine scaffold imposes a distinct spatial orientation compared to meta or para analogs. This is reflected in the compound's computed physicochemical properties: LogP = 2.8395 and topological polar surface area (TPSA) = 29.26 Ų . In contrast, the para-substituted isomer (4-(1-indolinyl)benzenemethanamine) would be expected to exhibit a different dipole moment and potential for intermolecular interactions due to the altered vector of the indoline moiety.

Medicinal chemistry Ligand design Conformational analysis

Best Research and Industrial Application Scenarios for [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (CAS 92083-17-5)


Structure-Activity Relationship (SAR) Studies of Non-Opioid Analgesics

The compound serves as a valuable ortho-substituted regioisomer in SAR campaigns exploring non-opioid analgesic mechanisms. Its distinct in vivo potency (ED50 = 14.1 mg/kg, s.c.) compared to the meta (ED50 = 4.2 mg/kg) and para (ED50 = 25.0 mg/kg) isomers provides a clear quantitative benchmark for evaluating how the position of the indoline moiety on the phenyl ring modulates analgesic activity [1]. Researchers can use this compound to probe the steric and electronic requirements of the target binding site and to generate analogs with improved potency or selectivity.

Medicinal Chemistry Lead Optimization: Indoline-Based CNS Agents

Given the class-level evidence that indoline-benzylamines do not bind to opiate receptors [2], this compound is a suitable starting point for developing CNS-active agents with reduced abuse liability. The availability of both free base and hydrochloride salt forms (CAS 92083-18-6) allows researchers to select the optimal form for solubility and stability in biological assays [3]. The compound's moderate lipophilicity (LogP = 2.84) and low TPSA (29.26 Ų) suggest favorable blood-brain barrier permeability, making it a candidate for further optimization in pain and CNS disorder programs .

Synthetic Intermediate for Diverse Bioactive Molecules

The primary amine functionality of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine makes it a versatile building block for constructing more complex indoline-containing pharmacophores. It can be readily derivatized via amide coupling, reductive amination, or urea formation to generate libraries of compounds for screening. Its well-defined purity (≥98%) and comprehensive analytical characterization (NMR, HPLC, LC-MS) ensure that downstream reactions proceed with predictable yields and minimal byproducts, which is critical for high-throughput synthesis and medicinal chemistry workflows .

Pharmacological Tool Compound for Probing Non-Opioid Analgesic Pathways

The compound and its close analogs represent a novel class of analgesics that are active in standard preclinical pain models (phenylquinone writhing and tail-flick assays) without engaging opioid receptors [2]. This profile makes the compound a useful pharmacological tool for dissecting non-opioid analgesic pathways in vivo. Its ortho-substitution pattern, which confers a distinct potency relative to other regioisomers, allows researchers to investigate the molecular determinants of efficacy in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.